REACTION_CXSMILES
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[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9]I>CO>[CH3:9][NH:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[NH2:8]
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Name
|
|
Quantity
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0.41 mol
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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0.41 mol
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Type
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reactant
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Smiles
|
CI
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Name
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|
Quantity
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89 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The total mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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The major portion of the methanol then was removed in vacuo
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Type
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ADDITION
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Details
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The residual brown oil was poured into two liters of crushed ice
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Type
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TEMPERATURE
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Details
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the pH of the mixture was raised to 9.0 by addition of potassium hydroxide
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Type
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EXTRACTION
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Details
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The resulting mixture then was extracted with ethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over potassium carbonate
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Type
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CUSTOM
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Details
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The ether was removed in vacuo
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Type
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DISTILLATION
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Details
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the residue was distilled at about 120° C./8 mm
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Name
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|
Type
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product
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Smiles
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CNC1=C(C=CC=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |